molecular formula C13H14N2O4 B1518252 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-46-7

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1518252
CAS RN: 1153368-46-7
M. Wt: 262.26 g/mol
InChI Key: SJVLKPRVIMEOAW-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as 1-(3,4-dimethoxybenzyl)-1H-pyrazole-4-carboxylic acid, is a novel heterocyclic compound with potential applications in the fields of medicinal chemistry, drug development, and materials science. This compound is of particular interest due to its unique structure, which is composed of a pyrazole ring and a dimethoxyphenylmethyl substituent. The presence of the dimethoxyphenylmethyl group imparts a number of interesting properties to the compound, such as enhanced solubility and stability. As a result, 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid has been the subject of several studies in recent years, and has been found to possess a number of interesting biochemical and physiological effects.

Scientific Research Applications

Photo-Pharmacology

This compound exhibits properties that are valuable in the field of photo-pharmacology . It can be used to develop drugs that are activated by light, allowing for targeted therapy with minimal side effects. This application is particularly promising for treatments that require precise control over drug activation.

Signaling and Sensing

Due to its photochromic behavior, this chemical is useful in creating materials for signaling and sensing . These materials can change their color or fluorescence in response to environmental stimuli, making them ideal for sensors that detect specific chemical or physical changes.

Information Storage Materials

The unique properties of this compound make it suitable for use in information storage materials . Its ability to switch between different states under light exposure can be harnessed in the development of advanced data storage systems that are more compact and energy-efficient.

Cosmetic Industry

In the cosmetic industry , compounds like 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid can be used to create products that respond to light, such as sunscreens that strengthen their protection in brighter conditions .

Sustainable Synthesis of Organic Compounds

The compound has been studied for its role in the sustainable synthesis of organic compounds . It can be involved in catalytic processes that lead to the creation of valuable organic molecules with less environmental impact, contributing to greener chemistry practices.

Agricultural Applications

Finally, there is potential for this compound to be used in the agricultural sector . It could be part of pesticides or growth regulators that are activated by sunlight, reducing the need for manual application and helping to minimize the environmental footprint of agricultural chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. The specific mechanism of action for “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid” is not provided in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid” is not provided in the retrieved data .

Future Directions

The future directions for a compound refer to potential applications or areas of research. The specific future directions for “1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid” are not provided in the retrieved data .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-11-4-3-9(5-12(11)19-2)7-15-8-10(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVLKPRVIMEOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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